molecular formula C20H15N3S B2791621 N,2,3-triphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine CAS No. 97627-33-3

N,2,3-triphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine

Cat. No.: B2791621
CAS No.: 97627-33-3
M. Wt: 329.42
InChI Key: MWKGMZRDURKJEZ-QZQOTICOSA-N
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Description

N,2,3-triphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine is a chemical compound known for its unique structure and properties It belongs to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2,3-triphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides. One common method includes the reaction of N-phenylbenzohydrazonoyl chloride with phenylisothiocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: N,2,3-triphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the thiadiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl rings or the thiadiazole ring .

Scientific Research Applications

N,2,3-triphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,2,3-triphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The thiadiazole ring and phenyl groups play crucial roles in these interactions, contributing to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    N,2,3-triphenyl-1,2,4-triazole: Similar in structure but contains a triazole ring instead of a thiadiazole ring.

    N,2,3-triphenyl-1,2,4-oxadiazole: Contains an oxadiazole ring, differing in the heteroatom composition.

Uniqueness: N,2,3-triphenyl-2,5-dihydro-1,2,4-thiadiazol-5-imine is unique due to the presence of sulfur in the thiadiazole ring, which imparts distinct electronic and chemical properties. This uniqueness makes it particularly valuable in applications requiring specific interactions with sulfur-containing biological targets or materials .

Properties

IUPAC Name

N,2,3-triphenyl-1,2,4-thiadiazol-5-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3S/c1-4-10-16(11-5-1)19-22-20(21-17-12-6-2-7-13-17)24-23(19)18-14-8-3-9-15-18/h1-15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKGMZRDURKJEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C3)SN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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